2-(Chloromethyl)-2,3-dihydropyran-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)-2,3-dihydropyran-6-one is an organic compound that belongs to the class of heterocyclic compounds It features a six-membered ring containing both oxygen and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-2,3-dihydropyran-6-one can be achieved through several methods. One common approach involves the reaction of 2,3-dihydropyran with chloromethylating agents under controlled conditions. For instance, the reaction can be carried out using chloromethyl methyl ether in the presence of a Lewis acid catalyst . The reaction typically proceeds at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chloromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-2,3-dihydropyran-6-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols, leading to the formation of new derivatives.
Oxidation Reactions:
Reduction Reactions: Reduction of the compound can yield different products depending on the reducing agents and conditions used.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted pyran derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
2-(Chloromethyl)-2,3-dihydropyran-6-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-2,3-dihydropyran-6-one involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is particularly reactive, allowing the compound to participate in various substitution and addition reactions. These reactions often target specific molecular sites, leading to the formation of new chemical bonds and functional groups .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(Chloromethyl)-2,3-dihydropyran-6-one is unique due to its specific ring structure and the presence of both oxygen and chlorine atoms. This combination imparts distinct reactivity and stability, making it a valuable compound in synthetic chemistry and various industrial applications.
Properties
IUPAC Name |
2-(chloromethyl)-2,3-dihydropyran-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClO2/c7-4-5-2-1-3-6(8)9-5/h1,3,5H,2,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVMBKTXDBXNDQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(=O)OC1CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.